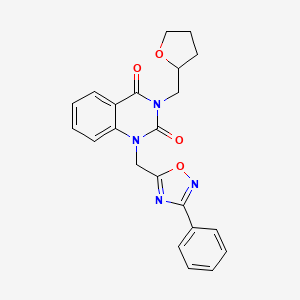

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(oxolan-2-ylmethyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c27-21-17-10-4-5-11-18(17)25(22(28)26(21)13-16-9-6-12-29-16)14-19-23-20(24-30-19)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQWKTYDCRKZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, antifungal, and other pharmacological effects based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated for its activity against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 10–12 | 75 mg/mL |

| Escherichia coli | 10–12 | 80 mg/mL |

| Candida albicans | 10–12 | 77 mg/mL |

These results indicate that the compound has moderate activity against both Gram-positive and Gram-negative bacteria and shows potential as an antimicrobial agent .

Anticancer Activity

Quinazoline derivatives are also recognized for their anticancer properties. The compound was tested on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The findings suggest:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 0.096 |

| A549 | 2.09 |

These results highlight the compound's effectiveness in inhibiting cancer cell proliferation and its potential as a therapeutic agent in oncology .

Antifungal Activity

The antifungal properties of the compound were assessed against various fungal strains. It demonstrated effective inhibition against:

| Fungal Strain | Inhibition Zone (mm) | MIC |

|---|---|---|

| Candida albicans | Moderate | 75 mg/mL |

| Fusarium moniliforme | High | Not specified |

These results indicate a promising antifungal profile, particularly against pathogenic fungi .

Other Biological Activities

Beyond antimicrobial and anticancer activities, quinazoline derivatives have been explored for various other biological effects:

- Antioxidant Activity : Compounds similar to the one have shown potent antioxidant properties through DPPH scavenging assays.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

- Antidiabetic Potential : Certain studies suggest that quinazoline derivatives can inhibit enzymes like alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism .

Case Studies and Research Findings

Several case studies have reported on the synthesis and biological evaluation of quinazoline derivatives:

- A study synthesized a series of quinazoline derivatives and evaluated their antibacterial activity using the agar well diffusion method. The most active compounds showed inhibition zones comparable to standard antibiotics .

- Another research focused on the structure-activity relationship (SAR) of quinazoline compounds, demonstrating that specific substitutions enhance biological activity against cancer cells .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development due to its ability to interact with biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various quinazoline derivatives, demonstrating their effectiveness against different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the oxadiazole moiety may enhance these effects by improving solubility and bioavailability.

Antimicrobial Properties

Quinazoline derivatives have also shown promise as antimicrobial agents. A comparative study of related compounds revealed that modifications to the phenyl ring significantly impacted their antibacterial activity against Gram-positive and Gram-negative bacteria . The unique structure of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione may confer similar or enhanced properties.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. Studies utilizing quantitative structure–activity relationship (QSAR) models have provided insights into how structural modifications influence biological activity. The presence of different substituents on the phenyl ring can significantly alter the pharmacological profile .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of quinazoline derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds with similar structural features to 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline exhibited IC50 values in the low micromolar range against breast and lung cancer cells . This suggests potential for further development as anticancer agents.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of quinazolines were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that modifications similar to those present in the target compound enhanced antibacterial activity significantly compared to standard antibiotics .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related analogs:

Key Observations

- Core Diversity: The quinazoline-dione core in the target compound is distinct from urea (Compound 14), thienopyrimidine (), and triazole () scaffolds. This structural variation may influence target selectivity and pharmacokinetics.

- Tetrahydrofuran (THF) vs.

Q & A

Q. What are the common synthetic routes for 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how are intermediates optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of key intermediates (e.g., N’-benzoyl-carbohydrazides) in phosphoryl chloride, followed by hydrolysis and alkylation with oxadiazole-containing chlorides. For example, alkylation of quinazoline-dione scaffolds with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles under reflux conditions in aprotic solvents (e.g., DMF) yields target compounds . Intermediate purity is ensured via column chromatography, and reaction progress is monitored using TLC/HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., methylene bridges at quinazoline N1/N3 positions) and aromatic proton environments .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1660 cm⁻¹) and oxadiazole/tetrahydrofuran ring vibrations .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound and its analogs?

- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion) or microbial strains. To address this:

- Standardize testing using CLSI/M07-A11 guidelines.

- Compare MIC/MBC values across structural analogs (e.g., bromine/methoxy substitutions in ) to identify pharmacophore contributions .

- Validate target engagement via enzyme inhibition assays (e.g., dihydrofolate reductase for antimicrobial activity) .

Q. What strategies are employed to optimize reaction yields during alkylation of the quinazoline-dione core?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the quinazoline nitrogen .

- Base Choice : K2CO3 or NaH improves deprotonation efficiency, accelerating alkylation .

- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product minimization .

- Computational Modeling : Tools like DFT predict steric/electronic effects of substituents on reaction pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -Br in ) to enhance π-π stacking with kinase ATP-binding pockets .

- Side-Chain Engineering : Replace tetrahydrofuran with bulkier groups (e.g., substituted benzyl) to improve hydrophobic interactions .

- Biological Validation : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to quantify IC50 values and selectivity .

Q. What experimental approaches are used to elucidate the compound’s mechanism of action in cancer cell lines?

- Methodological Answer :

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) detects early/late apoptotic cells .

- Cell Cycle Analysis : PI staining with RNase treatment identifies G1/S or G2/M arrest .

- Western Blotting : Quantifies pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .

- Molecular Docking : AutoDock Vina predicts binding modes to targets like topoisomerase II or EGFR .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility data across different solvent systems?

- Methodological Answer :

- Solvent Polarity : Test solubility in graded ethanol/water mixtures to identify logP trends .

- pH-Dependent Studies : Assess ionization states (e.g., pKa via potentiometric titration) to optimize formulations .

- Hansen Solubility Parameters : Predict solubility in non-aqueous solvents (e.g., PEG-400) using HSPiP software .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- ANOVA with Tukey’s Test : Compare IC50 values across cell lines to assess selectivity .

- Principal Component Analysis (PCA) : Identify outliers or clustering in high-throughput screening datasets .

Synthesis and Scale-Up Challenges

Q. How can researchers mitigate byproduct formation during oxadiazole ring cyclization?

- Methodological Answer :

- Reagent Purity : Use freshly distilled POCl3 to minimize hydrolyzed byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imidazolide intermediates) to optimize reaction quenching .

Q. What scale-up considerations are critical for transitioning from lab-scale to pilot-plant synthesis?

- Methodological Answer :

- Heat Transfer : Use jacketed reactors to manage exothermic alkylation steps .

- Solvent Recovery : Implement distillation systems for DMF/ethanol recycling .

- Process Analytical Technology (PAT) : Online HPLC ensures batch consistency during large-scale runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.